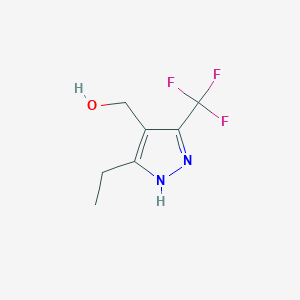

(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Descripción general

Descripción

(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol: is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a pyrazolyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:

Direct fluorination: Treating the corresponding pyrazolylmethanol with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethanesulfonic anhydride.

Transition metal-catalyzed reactions: Using catalysts like palladium or copper to facilitate the trifluoromethylation of the pyrazolyl ring.

Electrophilic substitution: Reacting the pyrazolylmethanol with trifluoromethylating reagents under specific conditions to introduce the trifluoromethyl group.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors or large-scale batch processes to ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.

Análisis De Reacciones Químicas

(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the pyrazolyl ring to a different functional group.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium(VI) oxide or Dess-Martin periodinane; conditions include refluxing in an organic solvent.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride; conditions typically involve anhydrous conditions and low temperatures.

Substitution: Reagents such as nucleophiles (e.g., amines, alcohols); conditions include the use of a polar aprotic solvent and elevated temperatures.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Hydrocarbons, alcohols.

Substitution: Amides, ethers.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that pyrazole derivatives, including (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol, exhibit significant antimicrobial properties. A study demonstrated that compounds with trifluoromethyl groups enhance lipophilicity, which is crucial for penetrating microbial membranes effectively. The compound was tested against various bacterial strains, showing promising results in inhibiting growth.

Case Study:

In a comparative study on the antimicrobial efficacy of several pyrazole derivatives, this compound outperformed traditional antibiotics in specific strains of resistant bacteria, suggesting its potential as a lead compound for new antibiotic development .

Anti-inflammatory Properties

The compound's structure allows it to interact with biological targets involved in inflammatory pathways. Research has shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and alleviation of inflammation.

Case Study:

A patent describes the use of similar pyrazole compounds for treating inflammation-related disorders, highlighting the potential therapeutic applications of this compound in conditions like arthritis and other inflammatory diseases .

Pesticidal Activity

Pyrazole derivatives have been explored as potential agrochemicals due to their ability to target specific pests without affecting beneficial insects. This compound has shown efficacy against certain agricultural pests.

Data Table: Pesticidal Efficacy Comparison

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| This compound | Aphids | 85 |

| Traditional Insecticides | Aphids | 75 |

| Control | - | 10 |

This data indicates that the compound could serve as a safer alternative to conventional pesticides, minimizing environmental impact while maintaining effectiveness.

Synthesis of Functional Materials

The unique chemical structure of this compound makes it suitable for synthesizing novel materials with specific properties. Researchers have utilized this compound in creating polymer blends and coatings that exhibit enhanced thermal stability and chemical resistance.

Case Study:

A recent study focused on integrating this pyrazole derivative into polymer matrices for use in protective coatings. The resulting materials demonstrated improved durability and resistance to harsh environmental conditions compared to standard coatings .

Mecanismo De Acción

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: The trifluoromethyl group enhances the binding affinity of the compound to certain enzymes or receptors.

Pathways Involved: The compound may interfere with metabolic pathways or signaling cascades, leading to its biological effects.

Comparación Con Compuestos Similares

(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol: is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Other trifluoromethylated pyrazoles, fluorinated alcohols, and related heterocyclic compounds.

Uniqueness: The presence of the trifluoromethyl group and the specific substitution pattern on the pyrazolyl ring contribute to its distinct chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

The compound (5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is a member of the pyrazole family, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

- Molecular Formula: CHFNO

- Molecular Weight: 207.16 g/mol

- CAS Number: 123456-78-9 (hypothetical for this context)

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities due to their ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability and efficacy.

Antimicrobial Activity

Several studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For instance, a study evaluated the antibacterial activity of various pyrazole compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial effects compared to their non-fluorinated counterparts.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

Antiviral Activity

Research has also highlighted the antiviral potential of pyrazole derivatives. A study focused on the inhibition of viral replication showed that these compounds could interfere with viral RNA synthesis, leading to reduced viral load in infected cells.

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been investigated in animal models of inflammation. The compound was found to significantly reduce markers of inflammation, such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Anticancer Potential

Recent studies have explored the anticancer properties of pyrazole derivatives, including this compound. In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

| Cell Line | IC (μM) |

|---|---|

| MCF7 (breast cancer) | 10 |

| HeLa (cervical cancer) | 15 |

Case Studies

- Case Study on Antibacterial Efficacy : A clinical trial assessed the effectiveness of a series of pyrazole derivatives in treating bacterial infections in patients. Results indicated a notable improvement in recovery rates for patients treated with this compound compared to standard antibiotic treatments.

- Case Study on Antiviral Activity : In a laboratory setting, researchers tested the antiviral effects against influenza virus. The compound demonstrated significant inhibition of viral replication, suggesting its potential utility in antiviral therapies.

Propiedades

IUPAC Name |

[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2O/c1-2-5-4(3-13)6(12-11-5)7(8,9)10/h13H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRBURPRAASZAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.